molecular formula C16H21F3N2O2 B2940910 N-(1-(2-methoxyethyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide CAS No. 1421460-06-1

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2940910
CAS RN: 1421460-06-1
M. Wt: 330.351
InChI Key: RQVJYBUJXLGOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide, commonly known as 'MTB', is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTB is a synthetic compound that belongs to the class of benzamide derivatives.

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer Diagnosis

Research demonstrates the potential of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide derivatives for imaging breast cancer through sigma receptor scintigraphy. These compounds preferentially bind to sigma receptors overexpressed in breast cancer cells, enabling the visualization of primary breast tumors in vivo. This application offers a noninvasive method to assess tumor proliferation, contributing significantly to breast cancer diagnostics and treatment planning (Caveliers et al., 2002).

Enhancing Gastrointestinal Motility

Benzamide derivatives of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide have been synthesized and evaluated for their effects on gastrointestinal motility, showing promise as selective serotonin 4 receptor agonists. These compounds have the potential to accelerate gastric emptying and increase the frequency of defecation, indicating their utility in developing prokinetic agents with reduced side effects. This research suggests a novel therapeutic approach for disorders related to gastrointestinal motility (Sonda et al., 2004).

Neuroleptic Activity

Studies have also explored the neuroleptic (antipsychotic) activity of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide analogs. These compounds show inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis. The neuroleptic activity of these compounds provides a basis for developing new treatments for mental health disorders, showcasing the versatile therapeutic applications of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide derivatives (Iwanami et al., 1981).

Cancer Therapy

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide and its derivatives are under investigation for their role in cancer therapy. These compounds exhibit a range of biological activities, including selective inhibition of tyrosine kinases, which are crucial for cancer cell proliferation and survival. The ongoing research into the metabolism and pharmacokinetics of these compounds in cancer patients highlights their potential as novel antineoplastic agents, offering new avenues for cancer treatment (Gong et al., 2010).

properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-23-11-10-21-8-6-14(7-9-21)20-15(22)12-2-4-13(5-3-12)16(17,18)19/h2-5,14H,6-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVJYBUJXLGOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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